

# Confirming the Structure of Dicyclohexyl Carbonate: A Spectroscopic Comparison Guide

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## Compound of Interest

Compound Name: *Dicyclohexyl carbonate*

Cat. No.: *B057173*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of **dicyclohexyl carbonate** against other common carbonate alternatives.

Detailed experimental protocols and comparative data are presented to aid in the unambiguous identification of this compound.

## Spectroscopic Data Comparison

The confirmation of the **dicyclohexyl carbonate** structure relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a comparative summary of the expected spectroscopic data for **dicyclohexyl carbonate** alongside two common alternatives: diphenyl carbonate and dibenzyl carbonate.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Compound	Functional Group	Chemical Shift ( $\delta$ ) ppm	Multiplicity
Dicyclohexyl Carbonate	O-CH (cyclohexyl)	~4.6	Multiplet
CH <sub>2</sub> (cyclohexyl)	~1.2-1.9	Multiplets	
Diphenyl Carbonate	Ar-H	~7.2-7.4	Multiplet
Dibenzyl Carbonate	Ar-H	~7.3-7.4	Multiplet
O-CH <sub>2</sub>	~5.2	Singlet	

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Compound	Functional Group	Chemical Shift ( $\delta$ ) ppm
Dicyclohexyl Carbonate	C=O	~155
O-CH	~78	
CH <sub>2</sub>	~23, 25, 31	
Diphenyl Carbonate	C=O	~152
Ar-C (ipso)	~151	
Ar-CH	~121, 126, 129	
Dibenzyl Carbonate	C=O	~155
Ar-C (ipso)	~135	
Ar-CH	~128-129	
O-CH <sub>2</sub>	~70	

Table 3: IR Spectroscopic Data

Compound	Functional Group	Absorption Range (cm <sup>-1</sup> )
Dicyclohexyl Carbonate	C=O Stretch	~1740
C-O Stretch	~1260	
C-H (sp <sup>3</sup> ) Stretch	~2850-2950	
Diphenyl Carbonate	C=O Stretch	~1775
C-O Stretch	~1210	
C-H (sp <sup>2</sup> ) Stretch	~3050-3100	
Dibenzyl Carbonate	C=O Stretch	~1744
C-O Stretch	~1260	
C-H (sp <sup>3</sup> ) Stretch	~2900-3000	
C-H (sp <sup>2</sup> ) Stretch	~3030-3090	

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (M <sup>+</sup> )	Key Fragmentation Peaks (m/z)
Dicyclohexyl Carbonate	226	144, 83, 67, 55
Diphenyl Carbonate	214	121, 94, 77, 65, 51
Dibenzyl Carbonate	242	108, 91, 79, 65

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

**Sample Preparation:**

- Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- Transfer the solution to a 5 mm NMR tube.

 **$^1\text{H}$  NMR Acquisition:**

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

 **$^{13}\text{C}$  NMR Acquisition:**

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 0-220 ppm.
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.
- Reference:  $\text{CDCl}_3$  solvent peak at 77.16 ppm.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum.
- Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact.

Data Acquisition:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- The spectrum is typically recorded as percent transmittance or absorbance.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

- Direct Infusion or GC-MS: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. The sample is injected into the GC, separated, and then introduced into the mass spectrometer. For less volatile solids, direct insertion probe may be used.

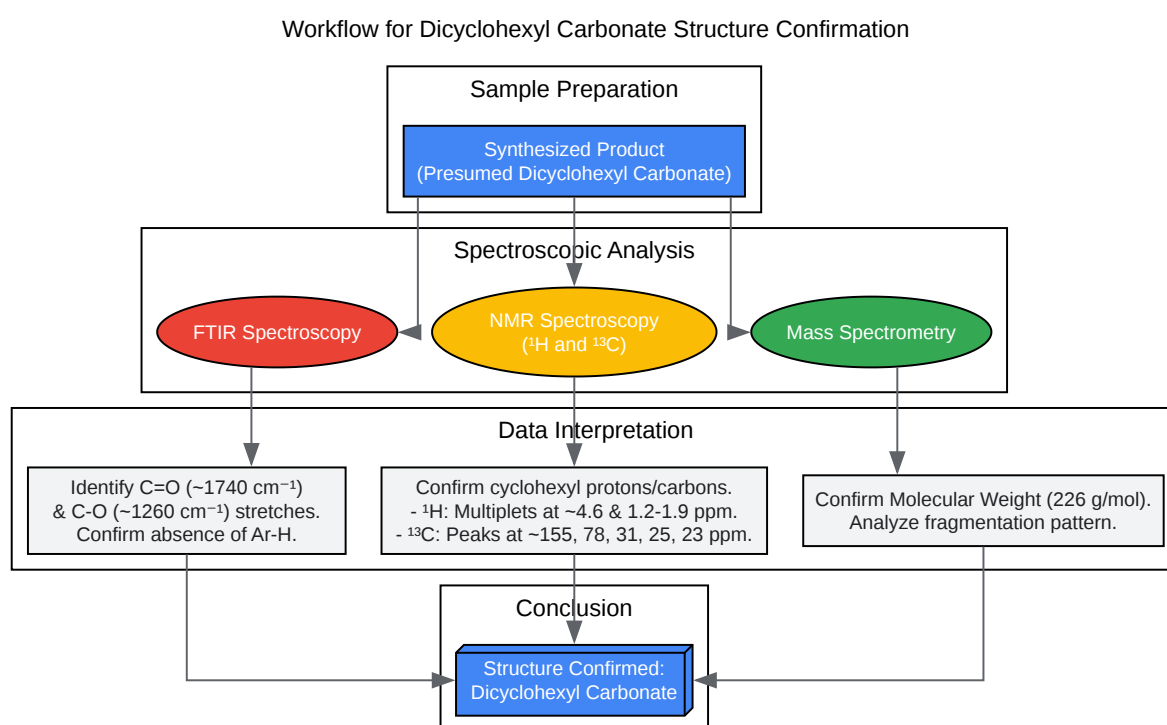
Data Acquisition (Electron Ionization - EI):

- Ionization Energy: 70 eV.
- Mass Range:  $m/z$  40-400.
- Scan Speed: 1-2 scans/second.

- The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio ( $m/z$ ).

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for confirming the structure of **dicyclohexyl carbonate** using the described spectroscopic techniques.



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### Workflow for **Dicyclohexyl Carbonate** Structure Confirmation

This comprehensive approach, combining NMR, IR, and Mass Spectrometry, provides a robust and reliable method for the unambiguous structural confirmation of **dicyclohexyl carbonate**,

allowing researchers to proceed with confidence in their synthetic and developmental endeavors.

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